
5,6-Diphenyl-1,4,7-oxadiazonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Diphenyl-1,4,7-oxadiazonane is a heterocyclic compound characterized by a five-membered ring containing one oxygen and two nitrogen atoms. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diphenyl-1,4,7-oxadiazonane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diphenylhydrazine with an appropriate carbonyl compound, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
5,6-Diphenyl-1,4,7-oxadiazonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions such as reflux or catalysis.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, amines, and other derivatives depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5,6-Diphenyl-1,4,7-oxadiazonane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 5,6-Diphenyl-1,4,7-oxadiazonane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with various enzymes and receptors. These interactions can lead to the modulation of biological processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Oxadiazole: Known for its antimicrobial and antiviral properties.
1,3,4-Oxadiazole: Exhibits a wide range of biological activities, including CNS depressant effects.
Isoxazole: Another five-membered heterocyclic compound with significant therapeutic potential
Uniqueness
5,6-Diphenyl-1,4,7-oxadiazonane stands out due to its unique structure and the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields make it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
64994-17-8 |
|---|---|
Fórmula molecular |
C18H22N2O |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
5,6-diphenyl-1,4,7-oxadiazonane |
InChI |
InChI=1S/C18H22N2O/c1-3-7-15(8-4-1)17-18(16-9-5-2-6-10-16)20-12-14-21-13-11-19-17/h1-10,17-20H,11-14H2 |
Clave InChI |
BEJLGWSRHCZYET-UHFFFAOYSA-N |
SMILES canónico |
C1COCCNC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



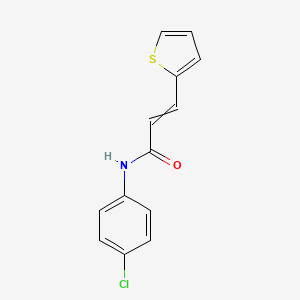

![2-{[(2-Bromocyclohexyl)oxy]methyl}oxirane](/img/structure/B14488089.png)
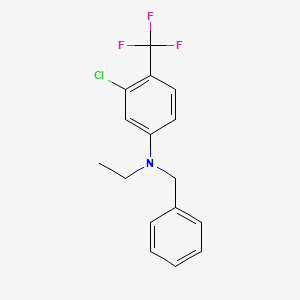
![2-[(2-Methoxyphenyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14488106.png)
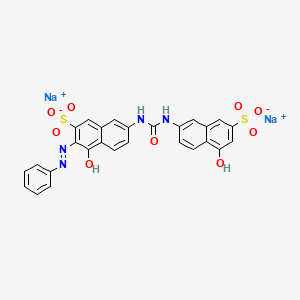
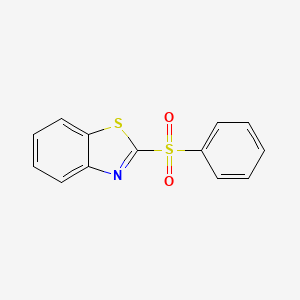

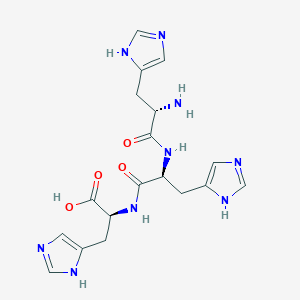


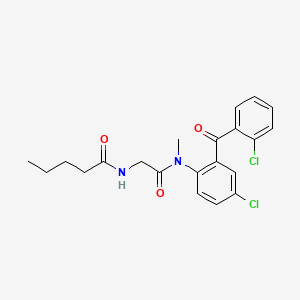
![1,1'-[1,4-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene]](/img/structure/B14488143.png)
